molecular formula C132H96N12O18S6 B607454 Fimaporfin CAS No. 1443547-43-0

Fimaporfin

Cat. No.: B607454
CAS No.: 1443547-43-0
M. Wt: 2330.6 g/mol
InChI Key: AINQERPKMNDVQT-UHFFFAOYSA-N
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Description

Fimaporfin is a photosensitizing agent used in photochemical internalization (PCI) technology. It is primarily utilized in combination with other therapeutic agents to enhance their intracellular delivery. This compound has shown promise in the treatment of various cancers, including cholangiocarcinoma and head and neck squamous cell carcinoma .

Scientific Research Applications

Fimaporfin has a wide range of scientific research applications:

Safety and Hazards

The primary objective of a study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe Fimaporfin dose for later clinical studies .

Future Directions

Fimaporfin has received Orphan Drug Designation in South Korea for combination treatment with gemcitabine in patients with inoperable locally advanced or metastatic bile duct cancer (cholangiocarcinoma) . This suggests that this compound has potential for further development and application in cancer treatment.

Preparation Methods

The synthesis of fimaporfin involves the preparation of disulfonated tetraphenyl chlorin. The synthetic route typically includes the sulfonation of tetraphenylporphyrin, followed by chlorination to produce the final compound. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fimaporfin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form reactive oxygen species.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound typically occur at the sulfonic acid groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Fimaporfin exerts its effects through a process known as photochemical internalization. When exposed to light, this compound generates reactive oxygen species that disrupt endosomal membranes, allowing therapeutic agents to be released into the cell cytosol. This enhances the intracellular delivery and efficacy of the co-administered drugs .

Comparison with Similar Compounds

Fimaporfin is unique among photosensitizers due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its ability to enhance the intracellular delivery of therapeutic agents, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQERPKMNDVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H96N12O18S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443547-43-0
Record name Fimaporfin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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